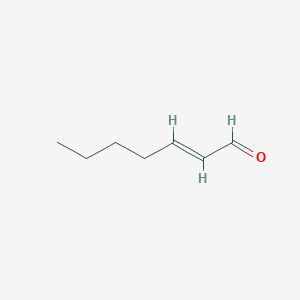

2-Heptenal

Description

2-Heptenal has been reported in Zea mays, Avena sativa, and other organisms with data available.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is found in pulses. This compound is isolated from soya bean oil (Glycine max). This compound is a flavouring constituent of many foods.

Heptenal is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to cpd without isomeric designation

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKTBCGKNOHPJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062436, DTXSID30880832 | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma | |

| Record name | trans-2-Heptenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 91.00 °C. @ 50.00 mm Hg | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.863 | |

| Record name | trans-2-Heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1359/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18829-55-5, 2463-63-0, 29381-66-6 | |

| Record name | trans-2-Heptenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029381666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-Heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hept-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NJZ8GMQ6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E)-2-Heptenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Heptenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Heptenal. It is an unsaturated aldehyde with the molecular formula C₇H₁₂O that exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more stable and commercially significant form. This document details the physicochemical properties, spectroscopic data, and experimental protocols for the synthesis and characterization of this compound. Additionally, it explores its role in biological systems, particularly its involvement in oxidative stress signaling pathways, providing valuable information for researchers in medicinal chemistry, toxicology, and drug development.

Chemical Structure and Identification

This compound is a seven-carbon α,β-unsaturated aldehyde. The presence of a carbon-carbon double bond in conjugation with the carbonyl group is a key structural feature that dictates its reactivity. The molecule can exist as two stereoisomers, trans-2-Heptenal and cis-2-Heptenal, with the trans isomer being the more thermodynamically stable and common form.

Molecular Structure:

Caption: Chemical structure of trans-2-Heptenal.

| Identifier | Value |

| IUPAC Name | (2E)-hept-2-enal[1][2] |

| Synonyms | trans-2-Heptenal, (E)-2-Heptenal, 3-Butylacrolein[1][2] |

| Molecular Formula | C₇H₁₂O[3] |

| Molecular Weight | 112.17 g/mol [1] |

| CAS Number | 18829-55-5 (trans-isomer)[2], 57266-86-1 (cis-isomer)[4], 2463-63-0 (isomer undefined)[1] |

| InChI Key | NDFKTBCGKNOHPJ-AATRIKPKSA-N (trans-isomer)[2] |

| SMILES | CCCC/C=C/C=O (trans-isomer)[1] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of trans-2-Heptenal.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Odor | Pungent, green, fatty, fruity | [6] |

| Boiling Point | 90-91 °C at 50 mmHg | [7][8] |

| Density | 0.857 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.450 | [7][8] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [7] |

| Vapor Density | >1 (vs air) | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils. |

Experimental Protocols

Synthesis of trans-2-Heptenal

trans-2-Heptenal can be synthesized through various methods, with two common approaches being the Aldol condensation of pentanal and acetaldehyde, and the oxidation of trans-2-hepten-1-ol.

3.1.1. Aldol Condensation Method

This method involves the base-catalyzed condensation of pentanal and acetaldehyde. The initial aldol addition product readily dehydrates to form the more stable conjugated system of trans-2-Heptenal.

Caption: Aldol condensation workflow for trans-2-Heptenal synthesis.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentanal (1 molar equivalent) and acetaldehyde (1.2 molar equivalents) in a solvent mixture of ethanol and water (e.g., 1:1 v/v).[9]

-

Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide, dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.[9]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.[2]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-2-Heptenal.[2][10][11]

3.1.2. Oxidation of trans-2-Hepten-1-ol

This method involves the selective oxidation of the primary alcohol group of trans-2-hepten-1-ol to an aldehyde.

Caption: Oxidation workflow for trans-2-Heptenal synthesis.

Detailed Protocol:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend pyridinium chlorochromate (PCC) (1.5 molar equivalents) in anhydrous dichloromethane.[12]

-

Addition of Alcohol: Add a solution of trans-2-hepten-1-ol (1 molar equivalent) in anhydrous dichloromethane dropwise to the stirred suspension of PCC at room temperature.[12]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by fractional distillation under reduced pressure.[2][10][11]

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of the purified this compound, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the sample is free of particulate matter.

Acquisition Parameters (Typical):

-

¹H NMR:

-

¹³C NMR:

Expected Chemical Shifts (¹H NMR, CDCl₃): [13]

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CHO | ~9.5 | d |

| =CH-CHO | ~6.1 | dt |

| -CH=CH- | ~6.8 | m |

| =CH-CH₂- | ~2.2 | q |

| -CH₂- | ~1.4 | m |

| -CH₂- | ~1.3 | m |

| -CH₃ | ~0.9 | t |

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of this compound and confirm its molecular weight.

Sample Preparation:

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.[13]

-

Injection Volume: 1 µL.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation:

For a liquid sample like this compound, the analysis can be performed neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[16]

Analysis:

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | ~1690-1715 (strong) |

| C=C (conjugated) | ~1620-1640 (medium) |

| =C-H (alkene) | ~3010-3040 (medium) |

| C-H (aldehyde) | ~2720 and ~2820 (two weak bands) |

| C-H (alkane) | ~2850-2960 (strong) |

Biological Activity and Signaling Pathways

This compound, as an α,β-unsaturated aldehyde, is a reactive electrophile that can interact with biological macromolecules. It has been identified as a uremic toxin and is also known for its antifungal properties. Its biological effects are often linked to the induction of oxidative stress and modulation of key signaling pathways.

Crosstalk between Nrf2 and NF-κB Signaling Pathways

This compound, as a product of lipid peroxidation, can induce an oxidative stress response in cells. This response often involves the interplay between the Keap1-Nrf2 and NF-κB signaling pathways.

Caption: Crosstalk between Nrf2 and NF-κB signaling pathways modulated by this compound.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[4][17] Oxidative stress induced by compounds like this compound can lead to the modification of Keap1, releasing Nrf2, which then translocates to the nucleus.[17] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[17]

Simultaneously, oxidative stress can activate the NF-κB signaling pathway.[4][17] This typically involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation.[18] This releases the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.[18][19]

There is significant crosstalk between these two pathways. The products of Nrf2 activation, such as HO-1, can inhibit the NF-κB pathway, thus exerting an anti-inflammatory effect.[15] Conversely, NF-κB can, in some contexts, influence Nrf2 activity.[4] This intricate interplay determines the cellular outcome in response to electrophilic compounds like this compound.

Safety and Handling

trans-2-Heptenal is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[5]

Conclusion

This compound is a versatile α,β-unsaturated aldehyde with significant applications in the flavor and fragrance industries and as a synthon in organic chemistry. Its biological activity, particularly its role in modulating oxidative stress signaling pathways, makes it a molecule of interest for researchers in toxicology and drug development. This guide has provided a detailed overview of its chemical properties, structure, and methods for its synthesis and characterization, along with insights into its biological relevance. The provided experimental protocols and data will serve as a valuable resource for scientists working with this compound.

References

- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

- 10. scribd.com [scribd.com]

- 11. google.com [google.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-2-Heptenal and (Z)-2-Heptenal Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 2-heptenal, two structurally similar yet distinct α,β-unsaturated aldehydes. This document delves into their chemical and physical properties, spectroscopic profiles, and known biological activities, with a focus on data relevant to research and drug development. Detailed information on their synthesis and purification is also provided, alongside an exploration of their toxicological profiles. This guide aims to serve as a foundational resource for professionals working with these compounds.

Introduction

(E)-2-Heptenal and (Z)-2-Heptenal are seven-carbon aldehydes characterized by a double bond between the second and third carbon atoms. The geometry of this double bond gives rise to two stereoisomers: the trans ((E)) isomer and the cis ((Z)) isomer. While both isomers share the same molecular formula and connectivity, their differing spatial arrangements result in distinct physical, chemical, and biological properties. The (E)-isomer, in particular, has garnered attention as a naturally occurring compound in various plants and a known uremic toxin. This guide provides a detailed comparative analysis of these two isomers to facilitate their use in research and development.

Chemical and Physical Properties

The fundamental properties of (E)-2-Heptenal and (Z)-2-Heptenal are summarized in the table below for easy comparison. The (E)-isomer is generally more stable and has been more extensively studied.

| Property | (E)-2-Heptenal | (Z)-2-Heptenal |

| CAS Number | 18829-55-5[1] | 57266-86-1[2] |

| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[2] |

| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol [3] |

| Appearance | Colorless clear liquid (est.)[4] | Colorless to pale yellow clear liquid (est.)[5] |

| Boiling Point | 165-167 °C @ 760 mmHg | 166 °C @ 760 mmHg (est.)[5] |

| Density | 0.857-0.863 g/cm³ @ 25 °C[4] | 0.83 g/cm³[6] |

| Refractive Index | 1.428-1.434 @ 20 °C[4] | Not available |

| Solubility | Slightly soluble in water; soluble in alcohol[4] | Slightly soluble in water; soluble in alcohol[5] |

| Odor/Flavor | Green, fatty, fruity odor; green, sweet, fresh, or apple-like flavor[7] | Not available |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of the (E) and (Z) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of (E)-2-Heptenal (90 MHz, CDCl₃): The proton NMR spectrum of (E)-2-Heptenal shows characteristic signals for the aldehydic proton, the vinylic protons, and the aliphatic chain. The large coupling constant between the vinylic protons is indicative of the trans configuration.

-

δ 9.54 ppm (d, J=7.8 Hz, 1H, CHO) : Aldehydic proton.

-

δ 6.85 ppm (dt, J=15.6, 6.9 Hz, 1H, H-3) : Vinylic proton at C3.

-

δ 6.10 ppm (dd, J=15.6, 7.8 Hz, 1H, H-2) : Vinylic proton at C2.

-

δ 2.30 ppm (q, J=7.2 Hz, 2H, H-4) : Methylene protons adjacent to the double bond.

-

δ 1.45 ppm (m, 2H, H-5) : Methylene protons.

-

δ 1.35 ppm (m, 2H, H-6) : Methylene protons.

-

δ 0.92 ppm (t, J=7.2 Hz, 3H, H-7) : Methyl protons.[8]

¹³C NMR of (E)-2-Heptenal:

-

δ 194.2 ppm (C-1) : Aldehyde carbonyl carbon.

-

δ 159.8 ppm (C-3) : Vinylic carbon.

-

δ 133.5 ppm (C-2) : Vinylic carbon.

-

δ 34.6 ppm (C-4) : Aliphatic carbon.

-

δ 31.0 ppm (C-5) : Aliphatic carbon.

-

δ 22.3 ppm (C-6) : Aliphatic carbon.

-

δ 13.9 ppm (C-7) : Methyl carbon.[8]

¹³C NMR of (Z)-2-Heptenal: While a complete, experimentally verified ¹³C NMR spectrum for (Z)-2-Heptenal is not readily available in the searched literature, predicted shifts can be estimated. The chemical shifts for the vinylic carbons and the C-4 carbon are expected to differ most significantly from the (E)-isomer due to stereochemical effects. Generally, the C-4 carbon in a cis isomer is shielded (shifted to a lower ppm value) compared to the trans isomer.

Infrared (IR) Spectroscopy

FTIR of (E)-2-Heptenal: The IR spectrum of (E)-2-Heptenal displays characteristic absorption bands:

-

~2958, 2931, 2872 cm⁻¹ : C-H stretching of the alkyl chain.

-

~2720 cm⁻¹ : C-H stretching of the aldehyde group.

-

~1685 cm⁻¹ : C=O stretching of the conjugated aldehyde.

-

~1635 cm⁻¹ : C=C stretching of the alkene.

-

~970 cm⁻¹ : C-H out-of-plane bending for the trans double bond.[8]

Mass Spectrometry (MS)

Both isomers exhibit a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of C₇H₁₂O. The fragmentation patterns are similar, with characteristic fragments resulting from the loss of alkyl radicals and the formyl group.[2][9]

Synthesis and Purification

The stereoselective synthesis of (E)- and (Z)-2-heptenal can be achieved through various established organic chemistry methodologies. The Wittig reaction is a particularly versatile method for this purpose.

Experimental Protocol: Stereoselective Synthesis via Wittig Reaction

Objective: To synthesize (E)-2-Heptenal and (Z)-2-Heptenal with high stereoselectivity.

Materials:

-

Triphenylphosphine

-

Appropriate alkyl halide (e.g., 1-bromoethane for a related synthesis, adaptable for the pentyl chain)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Pentanal

-

Appropriate phosphonium ylide

-

Anhydrous solvents (e.g., THF, ether)

-

Standard glassware for organic synthesis under inert atmosphere

Synthesis of (E)-2-Heptenal (using a stabilized ylide): The Wittig reaction using a stabilized ylide generally favors the formation of the (E)-alkene.[10]

-

Preparation of the Phosphonium Ylide: A stabilized ylide, such as (triphenylphosphoranylidene)acetaldehyde, is reacted with an appropriate Grignard or organolithium reagent derived from a pentyl halide.

-

Wittig Reaction: The resulting ylide is then reacted with pentanal in an anhydrous solvent like THF at low temperature (e.g., -78 °C to room temperature).

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield (E)-2-heptenal.

Synthesis of (Z)-2-Heptenal (using a non-stabilized ylide under salt-free conditions): The use of non-stabilized ylides in aprotic, salt-free conditions typically leads to the (Z)-alkene.[11]

-

Preparation of the Phosphonium Salt: Triphenylphosphine is reacted with a 1-haloalkane (e.g., 1-bromopentane) to form the corresponding phosphonium salt.

-

Generation of the Ylide: The phosphonium salt is deprotonated with a strong, non-lithium base (e.g., sodium amide or potassium tert-butoxide) in an anhydrous, non-polar solvent to generate the non-stabilized ylide.

-

Wittig Reaction: The freshly prepared ylide is reacted with glyoxal or a related two-carbon aldehyde synthon at low temperature.

-

Work-up and Purification: Similar to the (E)-isomer synthesis, the reaction is worked up and the product is purified by column chromatography.

Purification of Isomers

Separating a mixture of (E) and (Z) isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective analytical techniques for separation. For preparative scale, column chromatography using silica gel impregnated with silver nitrate (AgNO₃) can be employed, as the silver ions interact differently with the π-electrons of the cis and trans double bonds, allowing for their separation.

Biological Activity and Toxicology

The biological activities of (E)-2-Heptenal have been more extensively investigated than those of its (Z)-isomer.

(E)-2-Heptenal

(E)-2-Heptenal as a Uremic Toxin: (E)-2-Heptenal is recognized as a uremic toxin, a compound that accumulates in the body during renal failure. Chronic exposure to uremic toxins is associated with a range of pathologies, including cardiovascular disease and further renal damage.

Inhibition of NADPH Oxidase: The toxicity of (E)-2-Heptenal is thought to be mediated, at least in part, through the inhibition of NADPH oxidase, particularly the NOX4 isoform which is abundant in the kidneys and heart. NADPH oxidases are a family of enzymes that generate reactive oxygen species (ROS). The inhibition of NOX4 by (E)-2-heptenal could disrupt normal cellular signaling and contribute to oxidative stress. The α,β-unsaturated aldehyde moiety is a Michael acceptor and can react with nucleophilic residues in proteins, such as cysteine, which could be a mechanism for enzyme inhibition.

Antibacterial Activity: Like other 2E-alkenals, (E)-2-heptenal exhibits antibacterial properties. This activity is attributed to its ability to perturb the lipid bilayer of bacterial plasma membranes, leading to increased permeability and cell death.

Toxicology: Quantitative toxicity data for (E)-2-Heptenal includes:

-

Oral LD50 (rat): 1300 mg/kg

-

Dermal LD50 (rabbit): 860 mg/kg

(Z)-2-Heptenal

There is a significant lack of information regarding the specific biological activities and toxicology of (Z)-2-Heptenal in the currently available literature. Further research is needed to characterize its pharmacological and toxicological profile and to understand how its stereochemistry influences its biological effects in comparison to the (E)-isomer.

Conclusion

(E)-2-Heptenal and (Z)-2-Heptenal are stereoisomers with distinct properties. The (E)-isomer is a well-characterized compound with known biological activities, including its role as a uremic toxin and an inhibitor of NADPH oxidase. In contrast, the (Z)-isomer remains largely uncharacterized. This technical guide provides a consolidation of the current knowledge on these two compounds, highlighting the need for further research into the biological effects of the (Z)-isomer and a more detailed, quantitative comparison of the two. The experimental outlines provided herein offer a starting point for researchers interested in synthesizing and studying these molecules.

References

- 1. This compound, (E)- [webbook.nist.gov]

- 2. This compound, (Z)- [webbook.nist.gov]

- 3. This compound, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]

- 5. (Z)-2-heptenal, 57266-86-1 [thegoodscentscompany.com]

- 6. This compound, (Z)-|lookchem [lookchem.com]

- 7. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 8. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, (E)- [webbook.nist.gov]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Heptenal via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-heptenal, a valuable unsaturated aldehyde, through the aldol condensation reaction. The core focus is on the chemical principles, reaction mechanisms, and general experimental considerations for this synthesis.

Introduction to the Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which is an "aldol" addition product. Subsequent dehydration of this intermediate yields an α,β-unsaturated carbonyl compound.[1][2] This reaction can be catalyzed by either acid or base.[3]

The synthesis of this compound is achieved through a crossed aldol condensation , also known as a mixed aldol condensation. This specific type of aldol reaction involves two different carbonyl compounds. In this case, the reactants are pentanal and acetaldehyde.

The Reaction: Pentanal and Acetaldehyde to this compound

The overall reaction for the synthesis of this compound involves the nucleophilic attack of an enolate, generated from acetaldehyde, on the carbonyl carbon of pentanal. The resulting β-hydroxy aldehyde intermediate then undergoes dehydration to yield the final product, this compound.

Overall Reaction Scheme:

Reaction Mechanisms

The aldol condensation can proceed through either a base-catalyzed or an acid-catalyzed pathway.

The base-catalyzed mechanism proceeds via an enolate intermediate.

-

Enolate Formation: A base removes an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pentanal.

-

Protonation: The resulting alkoxide is protonated by a protic solvent (like water or ethanol) to form the β-hydroxy aldehyde (aldol addition product).

-

Dehydration: Under heating, the β-hydroxy aldehyde is deprotonated at the α-carbon to form an enolate, which then eliminates a hydroxide ion to form the α,β-unsaturated product, this compound.[1]

The acid-catalyzed mechanism proceeds via an enol intermediate.

-

Enol Formation: The carbonyl oxygen of acetaldehyde is protonated by an acid catalyst, followed by deprotonation at the α-carbon to form an enol.

-

Nucleophilic Attack: The enol acts as a nucleophile and attacks the protonated carbonyl carbon of pentanal.

-

Deprotonation: A base (e.g., water) deprotonates the resulting oxonium ion to form the neutral β-hydroxy aldehyde.

-

Dehydration: The hydroxyl group of the aldol addition product is protonated by the acid catalyst, forming a good leaving group (water). Water is eliminated, and subsequent deprotonation of the α-carbon yields this compound.[3]

Data Presentation

| Property | Value |

| Molecular Formula | C₇H₁₂O[4] |

| Molecular Weight | 112.17 g/mol [4] |

| Boiling Point | 166 °C at 760 mmHg[5] |

| Density | 0.83 g/cm³[6] |

| Refractive Index | n20/D 1.450 (lit.)[5] |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 9.54 (d), 6.71 (m), 6.09 (m), 2.34 (m), 1.5-1.2 (m), 0.9 (t)[7] |

| Mass Spectrum (EI) | Major fragments (m/z): 41, 27, 83, 39, 55[7] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from pentanal and acetaldehyde with reported yields could not be definitively identified in the reviewed literature. However, a general procedure for a base-catalyzed crossed aldol condensation can be outlined based on similar reactions.[2]

General Laboratory-Scale Protocol (Illustrative)

-

Reaction Setup: A solution of pentanal in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Catalyst Addition: An aqueous solution of a base, such as sodium hydroxide (NaOH), is added to the flask.

-

Acetaldehyde Addition: Acetaldehyde is added dropwise to the stirred solution of pentanal and base over a period of time to minimize the self-condensation of acetaldehyde.[8]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., acetic acid). The product is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Side Reactions and Byproducts

In crossed aldol condensations where both reactants have α-hydrogens, a mixture of products can be formed.[1]

-

Self-condensation of Acetaldehyde: Acetaldehyde can react with itself to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde.[9]

-

Self-condensation of Pentanal: Pentanal can undergo self-condensation to produce 2-propyl-3-hydroxyheptanal, which upon dehydration gives 2-propyl-2-heptenal.

-

Alternative Crossed Aldol Reaction: The enolate of pentanal can attack acetaldehyde, leading to the formation of 3-hydroxy-2-propylpentanal and its corresponding dehydration product.

To favor the desired product (this compound), reaction conditions can be optimized. For instance, slowly adding the more reactive aldehyde (acetaldehyde) to a mixture of the less reactive aldehyde (pentanal) and the base can minimize the self-condensation of acetaldehyde.[8]

Conclusion

The synthesis of this compound via the aldol condensation of pentanal and acetaldehyde is a classic example of a crossed aldol reaction. While specific, high-yield protocols are not widely published, the general principles of acid and base-catalyzed aldol condensations provide a strong framework for developing a successful synthesis. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts from self-condensation reactions. Further research and process optimization would be beneficial for developing a robust and high-yielding industrial-scale synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. amherst.edu [amherst.edu]

- 3. youtube.com [youtube.com]

- 4. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, (Z)-|lookchem [lookchem.com]

- 7. trans-2-Heptenal synthesis - chemicalbook [chemicalbook.com]

- 8. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Crotonaldehyde - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Occurrence of 2-Heptenal in Flora

Introduction

2-Heptenal (C₇H₁₂O) is a medium-chain, alpha,beta-unsaturated aldehyde that occurs naturally in a wide variety of fruits, vegetables, and other plants.[1][2] It exists as two primary stereoisomers, (E)-2-Heptenal (trans) and (Z)-2-Heptenal (cis), with the trans-isomer being more common and stable.[1] This volatile organic compound (VOC) is a key contributor to the characteristic aroma profiles of many foods, often described as having a green, fatty, fruity, or apple-like scent.[1] Beyond its role as a flavor and aroma constituent, this compound, like other lipid-derived aldehydes, is a product of oxidative processes in plant tissues and can be involved in plant signaling and defense mechanisms. This guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies used for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in numerous plant species, ranging from common fruits and grains to essential oils. Its concentration can vary significantly based on the plant species, cultivar, ripening stage, and environmental conditions. While its presence is widely reported, quantitative data remains limited for many sources.

The following table summarizes the known occurrences of this compound in various plants and fruits.

| Plant/Fruit | Scientific Name | Plant Part | Isomer Detected | Concentration / Amount | Reference(s) |

| Banana | Musa spp. | Fruit Pulp | (Z)-2-Heptenal | 0.38% (relative peak area) in mature-green 'Brazilian' cultivar | [3] |

| Cherry Tomato | Solanum lycopersicum | Fruit | (Z)-2-Heptenal | 10.51 - 61.27 µg/kg (fresh weight), increasing with ripeness | [4] |

| Tomato (Organic) | Lycopersicon esculentum | Fruit | (E)-2-Heptenal | Present in red and over-ripe stages; not quantified | [5] |

| Pomelo | Citrus maxima | Peel | (E)-2-Heptenal | Present; not quantified | [1][6] |

| Common Grape | Vitis vinifera | Fruit | (E)-2-Heptenal | Detected; not quantified | [1][7] |

| Blackberry | Rubus spp. | Fruit | (E)-2-Heptenal | Detected; not quantified | [7] |

| Cucumber | Cucumis sativus | Fruit | (E)-2-Heptenal | Detected; not quantified | [7] |

| Watermelon | Citrullus lanatus | Fruit | (E)-2-Heptenal | Detected; not quantified | [1] |

| Safflower | Carthamus tinctorius | Plant | (E)-2-Heptenal / (Z)-2-Heptenal | Found in high concentration (relative); not quantified | [2][7] |

| Soybean Oil | Glycine max | Oil | This compound | Isolated from oil; not quantified | [1][6] |

| Oats | Avena sativa | Grain | This compound | Present; not quantified | [6] |

| Corn | Zea mays | Grain | This compound | Present; not quantified | [6] |

| White Rose | Rosa alba | Essential Oil | (E)-2-Heptenal | Present; not quantified |

Biosynthesis of Aldehydes in Plants: The Lipoxygenase (LOX) Pathway

The formation of this compound and other volatile aldehydes in plants is primarily a result of the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process is catalyzed by a series of enzymes in what is known as the lipoxygenase (LOX) pathway.[8][9] This pathway is often initiated by cellular damage, such as wounding or pathogen attack, which brings the enzymes into contact with their fatty acid substrates.[9]

The core pathway involves two main enzymatic steps:

-

Lipoxygenase (LOX) : This non-heme iron-containing enzyme catalyzes the insertion of molecular oxygen into PUFAs like linoleic acid (C18:2) and α-linolenic acid (C18:3), forming unstable fatty acid hydroperoxides.[10][11]

-

Hydroperoxide Lyase (HPL) : This enzyme, a member of the cytochrome P450 family (CYP74), rapidly cleaves the fatty acid hydroperoxides.[12][13] This cleavage results in the formation of short-chain aldehydes and a corresponding oxoacid. For example, the cleavage of 13-hydroperoxides of C18 fatty acids yields C6 aldehydes (hexanal, hexenal), which are major contributors to "green leaf volatile" aromas.[11][14]

While the LOX pathway is well-characterized for C6 and C9 aldehydes, the formation of C7 aldehydes like this compound is also a result of lipid peroxidation, though the specific precursor fatty acids are less commonly cited. It is understood to arise from the cleavage of different or modified fatty acid hydroperoxides.

References

- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 2. Showing Compound (Z)-2-Heptenal (FDB003486) - FooDB [foodb.ca]

- 3. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for (2E)-2-Heptenal (HMDB0033827) [hmdb.ca]

- 8. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 12. uniprot.org [uniprot.org]

- 13. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Heptenal in Insects: A Technical Guide for Researchers

Abstract

Volatile organic compounds (VOCs) are crucial for insect communication, mediating interactions related to mating, defense, and aggregation. Among these, short-chain aldehydes like 2-Heptenal play a significant role as alarm pheromones and defensive secretions in various insect orders. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in insects, targeting researchers, scientists, and drug development professionals. The core of this pathway lies in the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid, through the lipoxygenase (LOX) pathway. This document details the key enzymatic steps, precursor molecules, and intermediate compounds. Furthermore, it furnishes comprehensive experimental protocols for the elucidation of this pathway and presents quantitative data on fatty acid composition in relevant insect tissues. Diagrams generated using Graphviz are provided to visually represent the biosynthetic pathway and experimental workflows.

Introduction

Insects employ a sophisticated chemical language to navigate their environment and interact with conspecifics and other organisms.[1] Volatile aldehydes are a prominent class of semiochemicals, with (E)-2-Heptenal being a notable example found in the scent gland secretions of various insects, including the rice stink bug (Oebalus pugnax).[2] Understanding the biosynthesis of such compounds is paramount for developing novel pest management strategies that are both effective and environmentally benign. This guide synthesizes current knowledge on the metabolic route leading to this compound, focusing on the enzymatic cascade that transforms common fatty acids into this potent signaling molecule.

The biosynthesis of this compound is intrinsically linked to lipid metabolism, a fundamental process in insects responsible for energy storage, structural components of cell membranes, and the production of a vast array of secondary metabolites.[3][4] The pathway for this compound formation is a specialized branch of fatty acid metabolism, primarily involving the oxidative cleavage of C18 polyunsaturated fatty acids.

The Biosynthetic Pathway of this compound

The production of this compound in insects is a multi-step enzymatic process initiated by the liberation of polyunsaturated fatty acids from membrane phospholipids. The core pathway involves two key enzyme families: lipoxygenases (LOXs) and hydroperoxide lyases (HPLs).

Precursor Mobilization and Fatty Acid Composition

The primary precursor for this compound biosynthesis is believed to be linoleic acid (C18:2) , a common polyunsaturated fatty acid in insects.[2][5] While insects can obtain fatty acids from their diet, many also possess the enzymatic machinery for de novo synthesis and modification, including the introduction of double bonds to produce unsaturated fatty acids like oleic and linoleic acid.[3][6] The relative abundance of potential precursor fatty acids in the scent glands or relevant tissues is a critical factor influencing the production of specific volatile aldehydes.

Table 1: Fatty Acid Composition in Various Edible Insects

| Fatty Acid | Acheta domesticus (%) | Tenebrio molitor (%) | Locusta migratoria (%) | Protaetia brevitarsis (Larvae) (%) |

| Saturated Fatty Acids (SFA) | ||||

| Myristic acid (C14:0) | - | 3.57 | 1.67 | - |

| Palmitic acid (C16:0) | - | - | - | 15.89 |

| Stearic acid (C18:0) | - | - | - | - |

| Total SFA | - | - | 39.21 | 19.46 |

| Monounsaturated Fatty Acids (MUFA) | ||||

| Palmitoleic acid (C16:1) | - | 1.32 | - | 10.43 |

| Oleic acid (C18:1) | 23.30 - 54.26 | - | - | 64.24 |

| Total MUFA | 25.06 | - | - | 75.57 |

| Polyunsaturated Fatty Acids (PUFA) | ||||

| Linoleic acid (C18:2) | 36.67 | - | - | 4.69 |

| α-Linolenic acid (C18:3) | >1 | - | 10.47 | 0.23 |

| Total PUFA | 39.76 | 30.41 | 27.77 | 4.97 |

| Data synthesized from multiple sources.[7][8] Note: A dash (-) indicates data not reported in the cited source. |

The Lipoxygenase (LOX) Pathway

The central enzymatic pathway for the formation of volatile aldehydes from fatty acids is the lipoxygenase (LOX) pathway.[9][10] This pathway is well-characterized in plants for its role in defense and the production of "green leaf volatiles," and a similar mechanism is operational in insects.[6]

Step 1: Hydroperoxidation of Linoleic Acid by Lipoxygenase (LOX)

The first committed step is the dioxygenation of linoleic acid by a lipoxygenase (LOX) . Insect LOXs, like their plant counterparts, are non-heme iron-containing dioxygenases.[11] These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system.[12] Depending on the specific LOX isoform, oxygenation can occur at different positions of the fatty acid backbone. For the generation of C7 aldehydes, the initial hydroperoxidation of linoleic acid likely occurs at the C-11 position, although the precise positional specificity of insect LOXs involved in this compound synthesis requires further investigation. This reaction forms a linoleic acid hydroperoxide .

Step 2: Cleavage of the Hydroperoxide by Hydroperoxide Lyase (HPL)

The unstable fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) . HPLs are specialized cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[9][13] The cleavage of a C-11 hydroperoxide of linoleic acid would yield a C7 aldehyde and an 11-oxo-undec-9-enoic acid. The resulting C7 aldehyde can then undergo isomerization to form the more stable (E)-2-Heptenal.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of techniques for volatile collection, fatty acid analysis, and enzymatic assays.

Collection and Analysis of Insect Volatiles

Protocol 1: Solid-Phase Microextraction (SPME) and GC-MS Analysis of Volatiles

This protocol is a non-lethal method for sampling volatile compounds from live insects.[12][14]

Materials:

-

Live insects (e.g., in a glass vial)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Hexane (for desorption, optional)

-

Internal standard (e.g., a known amount of a C7 hydrocarbon)

Procedure:

-

Sample Preparation: Place the live insect(s) in a clean glass vial. To stimulate the release of defensive or alarm pheromones, gentle agitation or a simulated threat may be applied.

-

Volatile Collection: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

-

GC-MS Analysis:

-

Thermal Desorption: Insert the SPME fiber directly into the heated injection port of the GC-MS for thermal desorption of the collected volatiles.

-

Solvent Desorption (Optional): Alternatively, desorb the volatiles from the fiber by immersing the fiber tip in a small volume of hexane containing an internal standard. Inject an aliquot of this solution into the GC-MS.[15]

-

-

Data Analysis: Identify this compound based on its mass spectrum and retention time compared to an authentic standard. Quantify the amount of this compound relative to the internal standard.

Fatty Acid Profile Analysis of Scent Glands

Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol is used to determine the fatty acid composition of the insect's scent glands or other relevant tissues.[16]

Materials:

-

Insect scent glands

-

Dissecting tools

-

Glass vials

-

Chloroform:methanol mixture (2:1, v/v)

-

BF3-methanol or HCl-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS

Procedure:

-

Gland Dissection: Dissect the scent glands from the insect under a microscope and place them in a glass vial.

-

Lipid Extraction: Homogenize the glands in a chloroform:methanol mixture to extract total lipids.

-

Transesterification: Evaporate the solvent and add BF3-methanol or HCl-methanol to the lipid extract. Heat at 60-100°C for a specified time to convert fatty acids to their methyl esters (FAMEs).

-

FAME Extraction: Add water and hexane to the reaction mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject the FAMEs into the GC-MS. Identify and quantify individual fatty acids by comparing their retention times and mass spectra with those of known standards.

Heterologous Expression and Purification of LOX and HPL

To characterize the enzymes involved, their genes can be cloned and expressed in a heterologous system.[10][17][18][19]

Protocol 3: Recombinant Enzyme Production in E. coli [20]

Materials:

-

cDNA from insect scent glands

-

PCR primers for LOX and HPL genes

-

Expression vector (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and IPTG

-

Ni-NTA affinity chromatography column

-

Buffers for lysis, washing, and elution

Procedure:

-

Gene Cloning: Amplify the full-length coding sequences of the putative LOX and HPL genes from scent gland cDNA and clone them into an expression vector.

-

Transformation: Transform the expression constructs into a suitable E. coli strain.

-

Protein Expression: Grow the bacterial culture to an optimal density and induce protein expression with IPTG at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.[21]

-

Cell Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

Purification: Purify the His-tagged recombinant proteins from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography.

-

Verification: Confirm the purity and identity of the recombinant proteins by SDS-PAGE and Western blotting.

Enzyme Assays

Protocol 4: Lipoxygenase (LOX) Activity Assay [11]

Principle: LOX activity is determined by measuring the formation of conjugated dienes in the fatty acid hydroperoxide product, which absorb light at 234 nm.

Materials:

-

Purified recombinant LOX

-

Linoleic acid substrate solution

-

Phosphate buffer (pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the linoleic acid substrate.

-

Initiate the reaction by adding a known amount of the purified LOX enzyme.

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹).

Protocol 5: Hydroperoxide Lyase (HPL) Activity Assay [1][22]

Principle: HPL activity is measured by monitoring the decrease in absorbance at 234 nm due to the cleavage of the conjugated diene system of the fatty acid hydroperoxide substrate.

Materials:

-

Purified recombinant HPL

-

Linoleic acid hydroperoxide substrate (prepared using a commercial LOX)

-

Phosphate buffer (pH 6.8)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the linoleic acid hydroperoxide substrate by reacting linoleic acid with a commercial soybean LOX and purifying the product.

-

Prepare a reaction mixture containing phosphate buffer and the hydroperoxide substrate.

-

Initiate the reaction by adding the purified HPL enzyme.

-

Monitor the decrease in absorbance at 234 nm over time.

-

Calculate the HPL activity from the rate of substrate consumption.

Stable Isotope Tracing

To definitively confirm the biosynthetic pathway, stable isotope-labeled precursors can be used.[23][24][25]

Protocol 6: Tracing the Conversion of Labeled Linoleic Acid to this compound

Materials:

-

¹³C-labeled linoleic acid

-

Live insects

-

Method for administering the labeled precursor (e.g., topical application or injection)

-

SPME and GC-MS for volatile analysis

Procedure:

-

Administer a known amount of ¹³C-labeled linoleic acid to the insects.

-

After a suitable incubation period, collect the volatiles using SPME as described in Protocol 1.

-

Analyze the collected volatiles by GC-MS.

-

Examine the mass spectrum of the this compound peak for an increase in the molecular ion and fragment ions corresponding to the incorporation of ¹³C atoms. The pattern of isotope incorporation can provide evidence for the direct conversion of linoleic acid to this compound.

Quantitative Data

While extensive quantitative data on the kinetics of insect-derived LOX and HPL specifically for this compound production are still emerging, data from related systems, primarily in plants, provide valuable benchmarks.

Table 2: Kinetic Parameters of Lipoxygenase and Hydroperoxide Lyase

| Enzyme | Source | Substrate | K_m (µM) | V_max (µmol/min/mg protein) | Reference |

| Lipoxygenase | Soybean | Linoleic Acid | 7.7 | 0.03 | [4] |

| Hydroperoxide Lyase | Potato Leaves | 13-hydroperoxy linolenic acid | - | - | [26] |

| Hydroperoxide Lyase | Watermelon Seedlings | 13-hydroperoxy-octadecadienoic acid | - | - | [27] |

| Note: Specific kinetic data for insect enzymes in the this compound pathway are a key area for future research. A dash (-) indicates data not reported in the cited source. |

Conclusion

The biosynthesis of this compound in insects is a specialized metabolic pathway that leverages the lipid peroxidation machinery, primarily involving the enzymes lipoxygenase and hydroperoxide lyase acting on polyunsaturated fatty acid precursors like linoleic acid. This technical guide has outlined the proposed pathway and provided a suite of detailed experimental protocols for its investigation. While the general framework is established, further research is needed to fully characterize the specific insect enzymes involved, including their substrate specificity and kinetic properties. The application of the described methodologies, particularly stable isotope tracing and the characterization of recombinant enzymes, will be instrumental in filling these knowledge gaps. A deeper understanding of this and similar biosynthetic pathways will undoubtedly pave the way for the development of innovative and targeted approaches for the management of insect pests and the modulation of insect behavior.

References

- 1. scilit.com [scilit.com]

- 2. Linoleic acid and arachidonic acid in the metabolism of two insects, Ephestia kuehniella (Lep.) and Tenebrio molitor (Col.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fatty Acid Composition and Volatile Constituents of Protaetia brevitarsis Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineering a lipoxygenase from cyclocybe aegerita towards long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal stability of lipoxygenase and hydroperoxide lyase from olive fruit and repercussion on olive oil aroma biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A non-lethal SPME method for insect cuticular analysis by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 19. Heterologous expression, purification, and biochemical characterization of a greenbug (Schizaphis graminum) acetylcholinesterase encoded by a paralogous gene (ace-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design | MDPI [mdpi.com]

- 22. pnas.org [pnas.org]

- 23. www-pub.iaea.org [www-pub.iaea.org]

- 24. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Heptenal as a volatile organic compound in food aroma

An In-depth Technical Guide to 2-Heptenal as a Volatile Organic Compound in Food Aroma

Introduction

This compound is a medium-chain, α,β-unsaturated aldehyde that plays a significant role in the aroma profiles of a wide variety of food products.[1][2] As a volatile organic compound (VOC), its presence, even in trace amounts, can significantly influence the sensory perception of food, contributing both desirable and undesirable flavor notes. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, natural occurrence, formation pathways, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the complexities of food aroma.

Chemical and Physical Properties

This compound exists in two isomeric forms, (E)-2-heptenal (trans) and (Z)-2-heptenal (cis), with the (E)-isomer being the most common and significant in food systems.[1] It is classified as a medium-chain fatty aldehyde.[1][2][3] Chemically, it is a very hydrophobic and relatively neutral molecule, exhibiting low solubility in water but good solubility in organic solvents like alcohol.[1][4][5]

Table 1: Chemical and Physical Properties of (E)-2-Heptenal

| Property | Value | Source |

| IUPAC Name | (2E)-hept-2-enal | [1][3] |

| Synonyms | trans-2-Heptenal, 3-Butylacrolein | [1][2] |

| Molecular Formula | C₇H₁₂O | [3][6] |

| Molecular Weight | 112.17 g/mol | [1][6] |

| CAS Number | 18829-55-5 | [3] |

| Appearance | Colorless clear liquid | [4] |

| Boiling Point | 165-167 °C at 760 mmHg; 90-91 °C at 50 mmHg | [2][4] |

| Flash Point | 51.67 °C (125 °F) | [4] |

| Specific Gravity | 0.857 - 0.863 @ 25 °C | [4] |

| Water Solubility | 1.14 - 1.81 g/L @ 25 °C (Slightly soluble) | [1][4] |

| logP (o/w) | 2.09 - 2.30 | [1][4] |

Aroma Profile and Sensory Perception

The organoleptic properties of this compound are complex and concentration-dependent. It is generally characterized by a combination of green, fatty, and fruity notes.[1][7]

Table 2: Aroma Profile Descriptors for (E)-2-Heptenal

| Descriptor | Context/Notes | Source |

| Green | Vegetable-like, crushed leaves, cucumber | [4][7][8] |

| Fatty | Oily, characteristic of lipid oxidation | [1][9] |

| Fruity | Apple-like, pineapple, white grape, pear, peach | [1][4] |

| Almond | Nutty undertones | [1][2] |

| Pungent | Especially at higher concentrations | [2][4] |

In food systems like soymilk, low concentrations of (E)-2-heptenal (<0.05 ppm) can enhance desirable bean and fruity aromas.[9] However, at higher concentrations (0.1 to 10 µg/mL), it imparts a pronounced grassy and fatty off-flavor that is often considered unacceptable.[9]

Olfactory Signaling Pathway

The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of an action potential that travels to the olfactory bulb and subsequently to higher cortical areas for processing.

Occurrence in Food

This compound is a natural constituent of many raw and processed foods. It has been identified in fruits, vegetables, grains, legumes, and edible oils.[1][2][3]

Table 3: Natural Occurrence of (E)-2-Heptenal in Various Foods

| Food Category | Specific Examples | Source |

| Fruits | Common grapes, kiwi, pineapple, peach, pear, pomelo peel, evergreen blackberries, cranberries | [1][2][3][4] |

| Vegetables | Cucumber, garden tomato, asparagus | [2][4] |

| Grains & Cereals | Oats, corn (Zea mays) | [1][2][3] |

| Legumes & Nuts | Peas, pulses, roasted peanuts | [1][3][4] |

| Oils & Fats | Soybean oil, safflower oil, rapeseed oil, heated butter | [1][3][8][10] |

| Animal Products | Roasted chicken | [4] |

While widely detected, quantitative data is often sparse. It has been noted to be in high concentration in safflowers and is a significant volatile oxidation product in soybean and rapeseed oils.[2][11]

Formation Pathways

The primary route for this compound formation in food is through the autooxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid and linolenic acid.[12][13] This process, known as lipid peroxidation, involves a free-radical chain reaction initiated by factors like heat, light, or metal ions.[14] In soymilk, its formation has been linked to the iron-catalyzed decomposition of lipid hydroperoxides, independent of enzymatic activity like lipoxygenase (LOX).[9]

References

- 1. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for (2E)-2-Heptenal (HMDB0033827) [hmdb.ca]

- 3. This compound | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. This compound, (E)- [webbook.nist.gov]

- 7. olfactorian.com [olfactorian.com]

- 8. This compound, 2463-63-0 [thegoodscentscompany.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of trans-2-Heptenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Heptenal is an α,β-unsaturated aldehyde that is of significant interest across various scientific disciplines, including flavor and fragrance chemistry, toxicology, and drug development.[1] It is a naturally occurring compound found in a variety of fruits and vegetables and is also recognized as a uremic toxin, a class of compounds that accumulate in the body during renal failure.[2][3] Understanding the physicochemical properties of trans-2-Heptenal is fundamental to elucidating its biological activity, metabolic fate, and potential therapeutic or toxicological implications. This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-Heptenal, detailed experimental protocols for their determination, and a visualization of a key signaling pathway it is implicated in.

Physicochemical Properties of trans-2-Heptenal

The following table summarizes the key physicochemical properties of trans-2-Heptenal, providing a consolidated resource for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [4][5] |

| Molecular Weight | 112.17 g/mol | [4] |

| Appearance | Colorless to light yellow, clear liquid | [4][5] |

| Odor | Green, fatty, fruity, apple-like | |

| Boiling Point | 90-92 °C at 50 mmHg 165-167 °C at 760 mmHg | [5][6] |

| Melting Point | Not available | [4] |

| Density | 0.850 - 0.857 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.450 | [5] |

| Solubility in Water | Slightly soluble | [2][6] |

| Solubility in Organic Solvents | Soluble in oils and ethanol | [2] |

| Vapor Density | >1 (vs air) | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| CAS Number | 18829-55-5 | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of trans-2-Heptenal are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a small quantity of trans-2-Heptenal can be accurately determined using a micro-boiling point apparatus.

Materials:

-

trans-2-Heptenal sample

-

Capillary tube (sealed at one end)

-

Melting point apparatus with a heating block and thermometer

-

Small test tube

Procedure:

-

A small amount of trans-2-Heptenal is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube assembly is then placed into the heating block of the melting point apparatus.

-

The sample is heated slowly. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat is turned off.